REACTION_SMILES
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[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6]([CH2:15][c:16]2[c:17]([Cl:22])[cH:18][cH:19][cH:20][cH:21]2)[c:7]([CH2:10][O:11][C:12](=[O:13])[CH3:14])[cH:8][n:9]1.[CH2:25]([Cl:26])[Cl:27].[CH3:28][OH:29].[Na+:24].[OH-:23]>>[CH2:1]([CH2:2][CH2:3][CH3:4])[c:5]1[n:6]([CH2:15][c:16]2[c:17]([Cl:22])[cH:18][cH:19][cH:20][cH:21]2)[c:7]([CH2:10][OH:11])[cH:8][n:9]1
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Name
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CCCCc1ncc(COC(C)=O)n1Cc1ccccc1Cl
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCc1ncc(COC(C)=O)n1Cc1ccccc1Cl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Type
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product
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Smiles
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CCCCc1ncc(CO)n1Cc1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |